molecular formula C14H16O3 B14192735 2,3,4,4a,9,9a-hexahydro-1H-xanthene-9-carboxylic acid

2,3,4,4a,9,9a-hexahydro-1H-xanthene-9-carboxylic acid

Cat. No.: B14192735
M. Wt: 232.27 g/mol
InChI Key: ZQSUPBYCGUBQAN-UHFFFAOYSA-N
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Description

2,3,4,4a,9,9a-hexahydro-1H-xanthene-9-carboxylic acid is an organic compound with a complex structure that includes multiple ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-xanthene-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired ring structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9a-hexahydro-1H-xanthene-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,3,4,4a,9,9a-hexahydro-1H-xanthene-9-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2,3,4,4a,9,9a-hexahydro-1H-xanthene-9-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,4a,9,9a-hexahydro-1H-fluorene
  • 2,3,4,4a,9,9a-hexahydro-1H-carbazole
  • 2,3,4,4a,9,9a-hexahydro-1H-xanthene

Uniqueness

2,3,4,4a,9,9a-hexahydro-1H-xanthene-9-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2,3,4,4a,9,9a-hexahydro-1H-xanthene-9-carboxylic acid

InChI

InChI=1S/C14H16O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1,3,5,7,10,12-13H,2,4,6,8H2,(H,15,16)

InChI Key

ZQSUPBYCGUBQAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

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